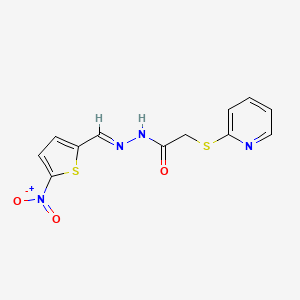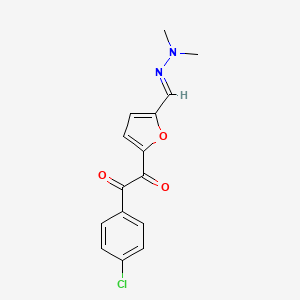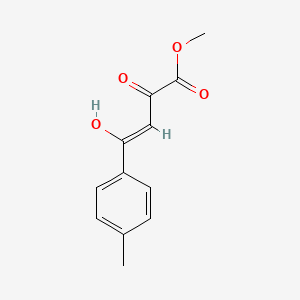
N'-((5-Nitro-2-thienyl)methylene)-2-(2-pyridinylthio)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-((5-Nitro-2-thienyl)methylene)-2-(2-pyridinylthio)acetohydrazide is a complex organic compound that features both thienyl and pyridinyl groups. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential biological activities and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-((5-Nitro-2-thienyl)methylene)-2-(2-pyridinylthio)acetohydrazide typically involves the condensation of 5-nitro-2-thiophenecarboxaldehyde with 2-(2-pyridinylthio)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often produced on a larger scale using batch or continuous flow reactors. The choice of solvent, temperature, and purification methods may vary depending on the desired purity and yield.
化学反応の分析
Types of Reactions
N’-((5-Nitro-2-thienyl)methylene)-2-(2-pyridinylthio)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thienyl and pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amino derivative, while substitution reactions may introduce different functional groups into the thienyl or pyridinyl rings.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N’-((5-Nitro-2-thienyl)methylene)-2-(2-pyridinylthio)acetohydrazide is not well-documented. compounds with similar structures often interact with specific molecular targets such as enzymes or receptors. The nitro and thienyl groups may play a role in binding to these targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N’-((5-Nitro-2-furyl)methylene)-2-(2-pyridinylthio)acetohydrazide
- N’-((5-Nitro-2-thienyl)methylene)-2-(2-quinolinylthio)acetohydrazide
Uniqueness
N’-((5-Nitro-2-thienyl)methylene)-2-(2-pyridinylthio)acetohydrazide is unique due to the presence of both thienyl and pyridinyl groups, which may confer distinct chemical and biological properties compared to similar compounds. Its specific structure may result in different reactivity and interactions with biological targets.
特性
分子式 |
C12H10N4O3S2 |
|---|---|
分子量 |
322.4 g/mol |
IUPAC名 |
N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C12H10N4O3S2/c17-10(8-20-11-3-1-2-6-13-11)15-14-7-9-4-5-12(21-9)16(18)19/h1-7H,8H2,(H,15,17)/b14-7+ |
InChIキー |
XBHDVYBPBNXQEF-VGOFMYFVSA-N |
異性体SMILES |
C1=CC=NC(=C1)SCC(=O)N/N=C/C2=CC=C(S2)[N+](=O)[O-] |
正規SMILES |
C1=CC=NC(=C1)SCC(=O)NN=CC2=CC=C(S2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15079932.png)

![5-(4-Tert-butylphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B15079941.png)
![(5E)-2-(4-Chlorophenyl)-5-[4-(isopentyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B15079942.png)
![4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15079948.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B15079956.png)
![(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079974.png)




![2-Phenyl-N-(2,2,2-trichloro-1-{[(2,4-dibromo-5-methylanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B15079998.png)
![2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B15080008.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15080015.png)
